molecular formula C14H15NO5 B2567809 Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate CAS No. 1448069-87-1

Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate

Cat. No.: B2567809
CAS No.: 1448069-87-1
M. Wt: 277.276
InChI Key: RMEMRKZHLOTUIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent . The crude product is then purified by column chromatography using ethyl acetate-hexane .


Molecular Structure Analysis

The molecular structure of compounds similar to EBC has been studied using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported for related compounds .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to EBC have been studied. For instance, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl carbamate derivatives have been studied for their potential in various biological activities and synthetic applications. For instance, ethyl carbamates have been used as nitrogen source reagents in base-free intermolecular aminohydroxylation reactions, indicating their utility in organic synthesis and potential applications in developing pharmacologically active molecules (Harris et al., 2011).

Anticancer and Antifilarial Agents

Ethyl carbamate derivatives have been evaluated for antimitotic properties, demonstrating activity in biological systems, which could be leveraged for developing anticancer agents. The chiral isomers of ethyl carbamate showed differential biological activity, suggesting the importance of stereochemistry in their bioactivity profile (Temple & Rener, 1992). Additionally, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have shown significant antineoplastic and antifilarial activities, proposing them as a new class of potential therapeutic agents (Ram et al., 1992).

Environmental and Food Safety

Ethyl carbamate (urethane) has been identified as a contaminant in fermented foods and beverages, with research focusing on its carcinogenicity and methods to mitigate its presence. This research is vital for improving food safety and reducing exposure to potentially harmful substances (Baan et al., 2007).

Novel Synthetic Applications

Research has also explored the development of novel synthetic methods and applications involving ethyl carbamate derivatives. For example, the synthesis of new antioxidants with higher molecular weights incorporating ethyl carbamate functionalities indicates the compound's versatility in chemical synthesis and potential in creating advanced materials (Pan et al., 1998).

Future Directions

EBC and similar compounds have exciting potential in various fields of research and industry. Their wide range of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring their potential applications further.

Properties

IUPAC Name

ethyl N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-2-17-14(16)15-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEMRKZHLOTUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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